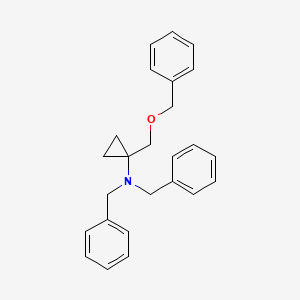
1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine is an organic compound with a complex structure that includes a cyclopropane ring, phenyl groups, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Phenylmethoxymethyl Group: This step involves the reaction of the cyclopropane intermediate with a phenylmethoxymethyl halide under basic conditions.
N,N-Bis(phenylmethyl) Substitution: The final step involves the substitution of the amine group with phenylmethyl groups using a suitable reagent such as benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler compound with a phenyl group attached to an ethylamine chain.
Benzylamine: Contains a benzyl group attached to an amine.
Cyclopropylamine: Features a cyclopropane ring attached to an amine group.
Uniqueness
1-(Phenylmethoxymethyl)-N,N-bis(phenylmethyl)-1-cyclopropanamine is unique due to its combination of a cyclopropane ring, phenyl groups, and a methoxymethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like phenethylamine or benzylamine.
Properties
CAS No. |
308266-11-7 |
|---|---|
Molecular Formula |
C25H27NO |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N,N-dibenzyl-1-(phenylmethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C25H27NO/c1-4-10-22(11-5-1)18-26(19-23-12-6-2-7-13-23)25(16-17-25)21-27-20-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI Key |
NMNCSOIBSMFINW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















